7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-2-5-14(17-8-9)18-15(20)12-6-10-3-4-11(19)7-13(10)22-16(12)21/h2-8,19H,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKJYRXOCOOFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The synthesis of this compound primarily involves two sequential steps: (1) preparation of the coumarin-3-carboxylic acid intermediate and (2) amide bond formation with 5-methylpyridin-2-amine. Two dominant strategies have been documented in the literature: acid chloride-mediated coupling and coupling reagent-assisted amidation .
Acid Chloride-Mediated Coupling
Synthesis of 7-Hydroxy-2-Oxo-2H-Chromene-3-Carboxylic Acid
The coumarin core is synthesized via the Knoevenagel condensation of 2-hydroxybenzaldehyde with malonic acid under acidic conditions. This reaction proceeds at 110–120°C, yielding 7-hydroxycoumarin-3-carboxylic acid (Compound 1, Scheme 1).
Reaction Conditions :
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride (Compound 2).
Procedure :
- Thionyl chloride (2.5 equiv) is added dropwise to a suspension of Compound 1 in anhydrous dichloromethane.
- The mixture is refluxed for 3–5 hours under nitrogen.
- Excess SOCl₂ is removed under reduced pressure.
Amidation with 5-Methylpyridin-2-Amine
The acid chloride is reacted with 5-methylpyridin-2-amine in the presence of a base (e.g., triethylamine) to form the target amide.
Optimized Conditions :
- Solvent: Dry dichloromethane
- Base: Triethylamine (2.0 equiv)
- Temperature: 0°C to room temperature
- Reaction Time: 4–6 hours
- Yield: 60–90%
Mechanistic Insight :
The base scavenges HCl, driving the nucleophilic acyl substitution. Steric hindrance from the methyl group on the pyridine ring necessitates prolonged reaction times compared to unsubstituted anilines.
Coupling Reagent-Assisted Amidation
Activation with HATU
An alternative method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to activate the carboxylic acid for amide bond formation.
Procedure :
- 7-Hydroxycoumarin-3-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and 5-methylpyridin-2-amine (1.1 equiv) are dissolved in dimethylformamide (DMF).
- N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.
- Yield: 43–51%
Advantages :
- Avoids handling corrosive thionyl chloride.
- Suitable for acid-sensitive substrates.
Comparative Analysis of Synthetic Methods
The acid chloride method is preferred for large-scale synthesis due to higher yields, whereas the HATU method is advantageous for lab-scale reactions requiring milder conditions.
Optimization and Challenges
Solvent Selection
Structural Characterization
Spectroscopic Data
- IR (KBr) : 1675 cm⁻¹ (C=O, amide), 1620 cm⁻¹ (C=O, lactone), 3400 cm⁻¹ (O–H).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, pyridine-H), 7.78 (d, J = 8.8 Hz, 1H, coumarin-H), 6.90 (s, 1H, coumarin-H), 2.42 (s, 3H, CH₃).
- ¹³C NMR : 160.1 (C=O, amide), 155.6 (C=O, lactone), 148.2 (pyridine-C), 21.5 (CH₃).
Industrial-Scale Considerations
Cost Efficiency
Regulatory Compliance
- ISO Certification : Required for pharmaceutical applications, as emphasized by MolCore’s production standards.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Research indicates that 7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which are critical in combating oxidative stress-related diseases .
- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines in models of inflammation .
Medical Applications
The compound has been explored for its therapeutic potential in treating various diseases:
- Cancer Treatment : Research has demonstrated that it can inhibit tumor growth in cancer models, particularly through mechanisms involving apoptosis and angiogenesis inhibition. For instance, studies on ovarian cancer xenografts showed significant tumor size reduction upon treatment with this compound .
- Neurodegenerative Disorders : Investigations into neuroprotective effects suggest potential applications in treating conditions like Alzheimer's disease by modulating neuroinflammatory pathways .
Industrial Applications
In addition to its biological significance, this compound is also being investigated for industrial applications:
- Material Science : Its unique chemical structure allows it to serve as a building block for synthesizing new materials with specific properties .
Case Studies
Several case studies highlight the efficacy of this compound:
- Anti-inflammatory Effects : A study reported significant reductions in inflammatory markers in mouse models treated with the compound .
- Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer models .
- Cytotoxicity Assessment : Research on different human cancer cell lines revealed varying degrees of cytotoxicity, indicating selective activity against certain tumors .
Mechanism of Action
The exact mechanism of action of 7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibiting enzymes involved in oxidative stress and inflammation.
Receptor Binding: Binding to specific receptors in cells, modulating their activity and signaling pathways.
Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Coumarin Carboxamides
Position 7 Substituent Effects
- Hydroxy Group (Target Compound) : The -OH group increases hydrophilicity and enables hydrogen bonding, which may improve solubility and interaction with polar biological targets .
- Diethylamino Group (e.g., 7-(Diethylamino)-N-p-tolyl): This electron-donating group enhances fluorescence, making such compounds useful in optoelectronic applications .
Amide Substituent Effects
- 4-Methoxyphenethyl (Lipophilic Analog) : The phenethyl group increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
- Benzylpiperidinyl (Anti-Alzheimer’s Compound) : The piperidine moiety contributes to basicity, enhancing interactions with cholinesterase’s anionic sites .
Biological Activity
7-Hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H12N2O3
- Molecular Weight : 272.26 g/mol
- CAS Number : 484022-75-5
Biological Activities
The compound exhibits various biological activities, which can be summarized as follows:
1. Anticancer Activity
Research indicates that derivatives of chromene compounds, including this compound, have shown promising anticancer properties. Studies have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 6.5 |
| A549 (Lung Cancer) | 4.8 |
| HCT116 (Colon Cancer) | 3.9 |
These results suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
2. Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are critical in preventing oxidative stress-related diseases. In vitro assays have shown that it effectively scavenges free radicals, with a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .
3. Anti-inflammatory Effects
In studies focusing on inflammation, the compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
1. Inhibition of Enzymatic Activity
The compound has shown inhibitory effects on various enzymes linked to cancer progression and inflammation, including:
- Cyclooxygenase (COX) : Reduces prostaglandin synthesis.
- Histone Deacetylases (HDACs) : Modulates gene expression related to apoptosis and cell cycle regulation.
2. Modulation of Signaling Pathways
It affects multiple signaling pathways involved in cell survival and proliferation:
- PI3K/Akt Pathway : Inhibition leads to increased apoptosis.
- NF-kB Pathway : Suppression reduces inflammation and cancer cell survival.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
-
Study on HeLa Cells :
- Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
- Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
-
Animal Model for Inflammation :
- In a murine model of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to controls.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 7-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide?
- Methodology : Multi-step synthesis involving a chromene backbone functionalization with pyridine and carboxamide groups. Key factors include:
- Reaction conditions : Temperature control (e.g., room temperature for condensation steps), solvent selection (anhydrous dichloromethane or DMF for solubility), and catalyst use (triethylamine for acid scavenging) .
- Purification : Recrystallization in ether or chromatography (SiO₂, DCM) to isolate the pure compound .
- Data support : NMR monitoring (e.g., disappearance of aldehyde proton at δ 8.79 ppm) and HRMS validation (e.g., m/z 409.1271 for OXE-J derivatives) .
Q. What structural characterization techniques are critical for confirming the identity of this compound?
- Core techniques :
- ¹H/¹³C NMR : Assign peaks for chromene protons (δ 6.5–8.5 ppm), pyridine substituents (δ 2.0–3.5 ppm for methyl groups), and carboxamide NH signals (broad, δ 10–12 ppm) .
- HRMS : Confirm molecular weight (e.g., 328.1420 for OXE-B derivatives) and fragmentation patterns .
- X-ray crystallography (if available): Resolve Z/E isomerism in chromene derivatives .
Q. How can initial biological activity screening be designed for this compound?
- Approach :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates, with IC₅₀ calculations .
- Antimicrobial screening : Follow protocols for similar chromene-carboxamides (e.g., agar diffusion assays against S. aureus and C. albicans) .
- Controls : Include positive controls (e.g., ciprofloxacin) and solvent-only blanks to rule out false positives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the trifluoromethoxy group in derivatives of this compound?
- Methodology :
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to analyze electron-withdrawing effects and reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
